molecular formula C17H21N3O2 B12284406 4,5-Bis(4-methoxyphenyl)-3-pyrazolidinamine

4,5-Bis(4-methoxyphenyl)-3-pyrazolidinamine

Cat. No.: B12284406
M. Wt: 299.37 g/mol
InChI Key: YJIRVVFXWQACRD-UHFFFAOYSA-N
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Description

4,5-Bis(4-methoxyphenyl)-3-pyrazolidinamine: is an organic compound belonging to the class of pyrazolidines This compound is characterized by the presence of two methoxyphenyl groups attached to a pyrazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Bis(4-methoxyphenyl)-3-pyrazolidinamine typically involves the reaction of 4-methoxybenzaldehyde with hydrazine hydrate under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazolidine ring. The reaction is usually carried out in the presence of a catalyst such as acetic acid, and the reaction temperature is maintained around 80-100°C .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time. Microwave-assisted synthesis has also been explored to enhance reaction rates and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions: 4,5-Bis(4-methoxyphenyl)-3-pyrazolidinamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolidine derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazolidine derivatives, which can have different functional groups attached to the aromatic rings or the pyrazolidine ring itself .

Scientific Research Applications

Chemistry: In chemistry, 4,5-Bis(4-methoxyphenyl)-3-pyrazolidinamine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: The compound has shown potential in medicinal chemistry for the development of new therapeutic agents. Its derivatives have been studied for their antimicrobial, anti-inflammatory, and anticancer properties. The presence of methoxy groups enhances its biological activity, making it a promising candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and dyes. Its ability to undergo various chemical reactions makes it valuable for creating materials with specific properties .

Mechanism of Action

The mechanism of action of 4,5-Bis(4-methoxyphenyl)-3-pyrazolidinamine involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to various physiological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: 4,5-Bis(4-methoxyphenyl)-3-pyrazolidinamine is unique due to the presence of methoxy groups, which enhance its chemical reactivity and biological activity. Compared to its analogs with different substituents, this compound exhibits higher potency in various applications, including antimicrobial and anti-inflammatory activities .

Properties

Molecular Formula

C17H21N3O2

Molecular Weight

299.37 g/mol

IUPAC Name

4,5-bis(4-methoxyphenyl)pyrazolidin-3-amine

InChI

InChI=1S/C17H21N3O2/c1-21-13-7-3-11(4-8-13)15-16(19-20-17(15)18)12-5-9-14(22-2)10-6-12/h3-10,15-17,19-20H,18H2,1-2H3

InChI Key

YJIRVVFXWQACRD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C(NNC2N)C3=CC=C(C=C3)OC

Origin of Product

United States

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